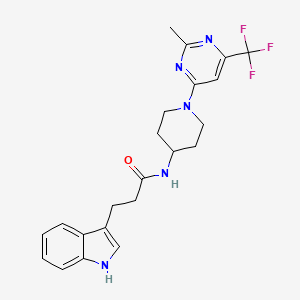

3-(1H-indol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide

Description

3-(1H-Indol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide is a synthetic small molecule characterized by a hybrid structure combining indole, pyrimidine, and piperidine pharmacophores. The indole moiety is a privileged scaffold in medicinal chemistry, often associated with interactions with neurotransmitter receptors or kinase domains . The trifluoromethylpyrimidine group enhances metabolic stability and lipophilicity, while the piperidine ring contributes to conformational flexibility and solubility .

Properties

IUPAC Name |

3-(1H-indol-3-yl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N5O/c1-14-27-19(22(23,24)25)12-20(28-14)30-10-8-16(9-11-30)29-21(31)7-6-15-13-26-18-5-3-2-4-17(15)18/h2-5,12-13,16,26H,6-11H2,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXBWQNJFPNGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CCC3=CNC4=CC=CC=C43)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Pyrimidine Ring Formation: The pyrimidine ring is often synthesized through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

Piperidine Ring Synthesis: The piperidine ring can be formed via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.

Coupling Reactions: The final step involves coupling the indole, pyrimidine, and piperidine moieties through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The indole ring can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The pyrimidine ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).

Major Products

Oxidation Products: Oxidized derivatives of the indole ring.

Reduction Products: Reduced forms of the pyrimidine ring.

Substitution Products: Alkylated or sulfonated derivatives of the piperidine ring.

Scientific Research Applications

3-(1H-indol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to interact with various biological targets, while the pyrimidine and piperidine rings can enhance binding affinity and specificity. The trifluoromethyl group can increase the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from recent literature, focusing on structural motifs, physicochemical properties, and inferred biological implications.

Structural Features

Table 1: Structural Comparison of Key Analogs

Key Observations:

Heterocyclic Core :

- The target compound and AZD4604 share an indole-pyrimidine core, which is absent in the pyrrole-pyridine () and pyrazole-pyridazine () analogs. Indole derivatives are often associated with kinase inhibition, as seen in AZD4604, a Janus kinase (JAK) inhibitor .

- Pyridine/pyridazine-based analogs () may exhibit distinct electronic properties due to nitrogen positioning, influencing target binding .

Substituent Effects: The trifluoromethyl group in the target compound and ’s analog enhances metabolic stability and hydrophobic interactions, a common strategy in drug design . Fluoro substituents in AZD4604 and ’s compound improve membrane permeability and binding affinity to aromatic pockets in enzymes .

Q & A

Q. What are the key synthetic considerations for ensuring high purity and yield of the compound?

The synthesis requires precise control of reaction conditions, including temperature, solvent polarity, and reaction time. For example, intermediates are often purified via column chromatography, and the final product is characterized using HPLC (for purity >98%) and ¹H/¹³C NMR (to confirm structural integrity). Critical steps include coupling reactions between indole and pyrimidine moieties, followed by piperidine ring functionalization .

Q. How is the structural integrity of the compound validated post-synthesis?

A combination of analytical techniques is employed:

- FTIR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- ¹H NMR : Validates proton environments (e.g., indole NH at δ ~11 ppm, pyrimidine protons at δ ~8.5 ppm).

- Elemental Analysis : Ensures stoichiometric consistency (±0.3% deviation) .

Q. What safety protocols are recommended for laboratory handling?

While specific hazards may not be classified, standard precautions include:

- Use of PPE (gloves, lab coats, goggles).

- Handling in a fume hood to avoid inhalation.

- Storage in anhydrous conditions at -20°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and reproducibility?

Advanced methods include:

- Automated Synthesizers : For precise control of reaction parameters (e.g., temperature gradients).

- Continuous Flow Reactors : Enhance mixing efficiency and reduce side reactions.

- High-Performance Liquid Chromatography (HPLC) : Achieves >99% purity via gradient elution .

Q. What methodologies assess the compound’s binding affinity to biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics (e.g., KD values in nM range).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).

- Radioligand Binding Assays : Competes with labeled ligands for receptor occupancy .

Q. How do structural modifications influence pharmacological activity?

A comparison of derivatives reveals:

Data Analysis & Contradiction Resolution

Q. How should discrepancies in reported biological activities be addressed?

- Replicate Studies : Conduct assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Orthogonal Assays : Validate findings using complementary techniques (e.g., SPR + ITC).

- Structural Analysis : Compare crystallographic data (if available) to rule out conformational differences .

Q. What strategies resolve conflicting data on metabolic stability?

- Microsomal Incubation : Test hepatic clearance using human liver microsomes (HLM).

- LC-MS/MS Metabolite Profiling : Identify degradation products (e.g., oxidative deamination).

- Species-Specific Variability : Compare rodent vs. human CYP450 enzyme interactions .

Application-Driven Questions

Q. What pharmacological applications are supported by current evidence?

Q. How does the compound’s structure enable material science applications?

- π-π Stacking : The indole-pyrimidine core facilitates self-assembly into nanostructures.

- Thermal Stability : Decomposition temperature >250°C (DSC analysis).

- Electrochemical Properties : Redox activity at ~-0.5 V (vs. Ag/AgCl) for sensor development .

Comparative Analysis Table

| Analytical Technique | Purpose | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | Retention time: 12.3 min (C18 column) |

| SPR | Binding kinetics | Association rate (kₐ): 1.5×10⁵ M⁻¹s⁻¹ |

| ITC | Thermodynamic profiling | ΔH = -12 kcal/mol, ΔS = -30 cal/mol·K |

| FTIR | Functional group verification | Amide I band: 1645 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.